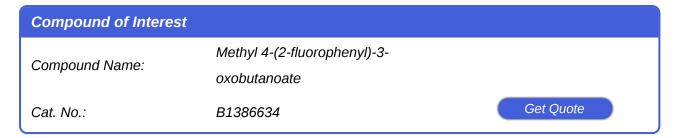


An In-Depth Technical Guide to Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a fluorinated β -keto ester of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating a fluorophenyl group, makes it a valuable building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The presence of the fluorine atom can significantly influence the molecule's chemical reactivity, metabolic stability, and biological activity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and a detailed protocol for its synthesis.

Molecular Structure and Properties

The molecular structure of **methyl 4-(2-fluorophenyl)-3-oxobutanoate** consists of a butanoate backbone with a ketone at the C3 position and a methyl ester at the C1 position. A 2-fluorophenyl group is attached to the C4 position. This β -keto ester, like others, can exist in equilibrium between its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Table 1: Physicochemical Properties of Methyl 4-(2-fluorophenyl)-3-oxobutanoate



Property	Value
Molecular Formula	C11H11FO3
Molecular Weight	210.20 g/mol
Boiling Point	95–98 °C (at 0.08 mm Hg)
Appearance	Colorless oil

Spectroscopic Data

The structural elucidation of **methyl 4-(2-fluorophenyl)-3-oxobutanoate** is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.27	m	1H	Aromatic CH
7.19	td, J = 7.6, 1.9 Hz	1H	Aromatic CH
7.13–7.03	complex	2H	Aromatic CH
3.87	S	2H	C4-H ₂
3.72	S	3H	OCH ₃
3.53	S	2H	C2-H ₂

Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment
199.2	C3 (Ketone C=O)
167.5	C1 (Ester C=O)
161.0 (d, J = 246.1 Hz)	C-F of Phenyl Ring
131.8 (d, J = 4.1 Hz)	Aromatic CH
129.4 (d, J = 6.5 Hz)	Aromatic CH
124.4 (d, J = 3.6 Hz)	Aromatic CH
120.7 (d, J = 16.1 Hz)	Aromatic C
115.5 (d, J = 21.7 Hz)	Aromatic CH
52.4	OCH₃
48.2	C4
43.1 (d, J = 2.5 Hz)	C2

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Technique	Key Peaks/Values
IR (cm ⁻¹)	1746 (Ester C=O), 1722 (Ketone C=O), 1235 (C-O)
MS (m/z)	210 (M+, corresponding to C11H11FO3)

Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate

The synthesis of **methyl 4-(2-fluorophenyl)-3-oxobutanoate** can be achieved via a Claisen condensation reaction. A general and adaptable protocol, based on the synthesis of the analogous methyl 4-phenyl-3-oxobutanoate, is provided below. This method involves the reaction of a phenylacetyl chloride derivative with Meldrum's acid, followed by methanolysis.



Experimental Protocol: Synthesis via Meldrum's Acid and Phenylacetyl Chloride Derivative

Materials:

- · 2-Fluorophenylacetyl chloride
- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- Pyridine
- Dichloromethane (CH₂Cl₂)
- 2 M Hydrochloric acid (HCl)
- Sodium sulfate (Na₂SO₄), anhydrous
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Cyclohexane

Procedure:

- Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid (1.0 equivalent) in dichloromethane. Cool the solution to 0°C using an ice bath.
- Addition of Pyridine: Slowly add pyridine (1.0 equivalent) to the cooled solution over a period
 of 15 minutes.
- Addition of Acyl Chloride: Prepare a solution of 2-fluorophenylacetyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the reaction mixture at 0°C over 2 hours.
- Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 90 minutes, and then allow it to warm to room temperature and stir for an additional 60 minutes.

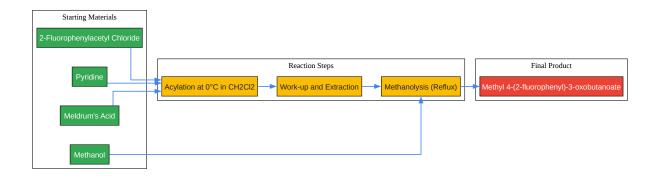


- Work-up: To the reaction mixture, add dichloromethane and 2 M HCl. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
- Methanolysis: Suspend the resulting crude product in methanol and heat the mixture to reflux for 3 hours.
- Purification: After cooling, concentrate the mixture in vacuo. Purify the residue by flash
 column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to
 yield the final product, methyl 4-(2-fluorophenyl)-3-oxobutanoate, as a colorless oil.

Synthesis Workflow

The logical workflow for the synthesis of **methyl 4-(2-fluorophenyl)-3-oxobutanoate** is depicted in the following diagram.





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Caption: Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate.

Conclusion

This technical guide provides essential information on the molecular structure, properties, and synthesis of **methyl 4-(2-fluorophenyl)-3-oxobutanoate**. The detailed spectroscopic data and experimental protocol are intended to be a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, facilitating the use of this versatile building block in their research endeavors.

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Phone: (601) 213-4426

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